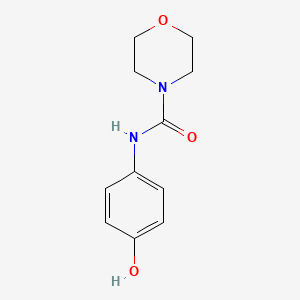

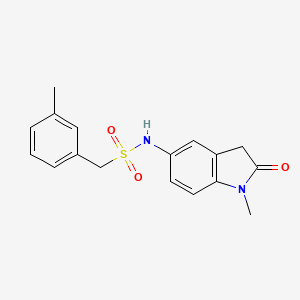

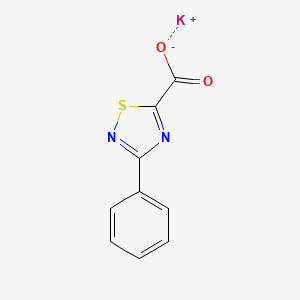

N-(4-hydroxyphenyl)morpholine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-hydroxyphenyl)morpholine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic applications. This compound belongs to the family of indole-derived cannabinoids and is structurally similar to the well-known psychoactive compound, delta-9-tetrahydrocannabinol (THC). However, unlike THC, NM-2201 is non-psychoactive and does not produce the euphoric effects associated with THC.

科学的研究の応用

Opiate Abuse Treatment

Research on JDTic, a compound structurally related to N-(4-hydroxyphenyl)morpholine-4-carboxamide, suggests potential applications in treating opiate abuse. JDTic, a selective kappa-opioid receptor antagonist, was studied for its effects on physical dependence on morphine in rats. Although it did not prevent all withdrawal symptoms, it decreased specific signs such as wet-dog shakes and facial rubs, indicating its potential utility in opiate addiction treatment (Carroll et al., 2005).

Synthesis of Morpholines

Morpholines are synthesized using sulfinamides as temporary protecting/activating groups on amines. A study demonstrated the conversion of 1,2-amino alcohols into morpholines, showcasing a method for the synthesis of protected morpholines, which are pivotal in the development of drugs such as the antidepressant (S,S)-reboxetine (Fritz et al., 2011).

Stroke Treatment

A new selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis, TS-011, related to the chemical family of this compound, showed beneficial effects on hemorrhagic and ischemic stroke. TS-011 inhibited the synthesis of 20-HETE, suggesting its role in opposing cerebral vasospasm following subarachnoid hemorrhage and reducing infarct size in stroke models (Miyata et al., 2005).

Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed effective inhibition of cancer cell line proliferation (Lu et al., 2017).

Biodegradable Polyesteramides

Research into morpholine-2,5-dione derivatives has led to the development of biodegradable polyesteramides with pendant functional groups. These materials, derived from the reaction of corresponding N-[(2RS)-bromopropionyl]-L-amino acids, show potential applications in biomedical and environmental fields (Veld et al., 1992).

特性

IUPAC Name |

N-(4-hydroxyphenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10-3-1-9(2-4-10)12-11(15)13-5-7-16-8-6-13/h1-4,14H,5-8H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNTYKLVPWIEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)